

# A Head-to-Head Battle for BRD4 Degradation: MMH2 versus PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	MMH2				
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For researchers, scientists, and drug development professionals, the targeted degradation of the bromodomain and extra-terminal domain (BET) protein BRD4 has emerged as a promising therapeutic strategy, particularly in oncology. Two powerful classes of molecules have taken center stage in this endeavor: the novel molecular glue **MMH2** and the well-established Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of their mechanisms, performance, and the experimental methodologies used to evaluate them.

This comparison guide delves into the distinct approaches these molecules take to achieve the same goal: the elimination of BRD4. **MMH2** acts as a "molecular glue," inducing a novel protein-protein interaction between BRD4 and the E3 ubiquitin ligase DCAF16. In contrast, PROTACs are heterobifunctional molecules that act as a bridge, bringing BRD4 into proximity with an E3 ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL). This guide will present quantitative data from various studies to allow for a comprehensive assessment of their efficacy, selectivity, and cellular effects.

# **Mechanism of Action: A Tale of Two Strategies**

The fundamental difference between **MMH2** and PROTACs lies in how they hijack the ubiquitin-proteasome system to target BRD4 for degradation.

MMH2: The Molecular Glue Approach







**MMH2** is a small molecule that functions by inducing and stabilizing a ternary complex between the second bromodomain (BD2) of BRD4 and the DCAF16 E3 ubiquitin ligase.[1][2] This is a "neo-morphic" interaction, meaning it does not naturally occur in the cell. Once this ternary complex is formed, DCAF16 polyubiquitinates BRD4, marking it for degradation by the 26S proteasome.[3]

PROTACs: The Heterobifunctional Bridge

PROTACs are larger molecules composed of three key components: a "warhead" that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase (e.g., pomalidomide for CRBN or a VHL ligand), and a chemical linker that connects the two.[4] This tripartite structure facilitates the formation of a ternary complex (BRD4-PROTAC-E3 ligase), leading to the ubiquitination and subsequent degradation of BRD4.[4]

# **Quantitative Performance Comparison**

The efficacy of protein degraders is typically assessed by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The anti-proliferative effects are measured by the half-maximal inhibitory concentration (IC50). The following tables summarize the performance of **MMH2** and representative BRD4 PROTACs from various studies.



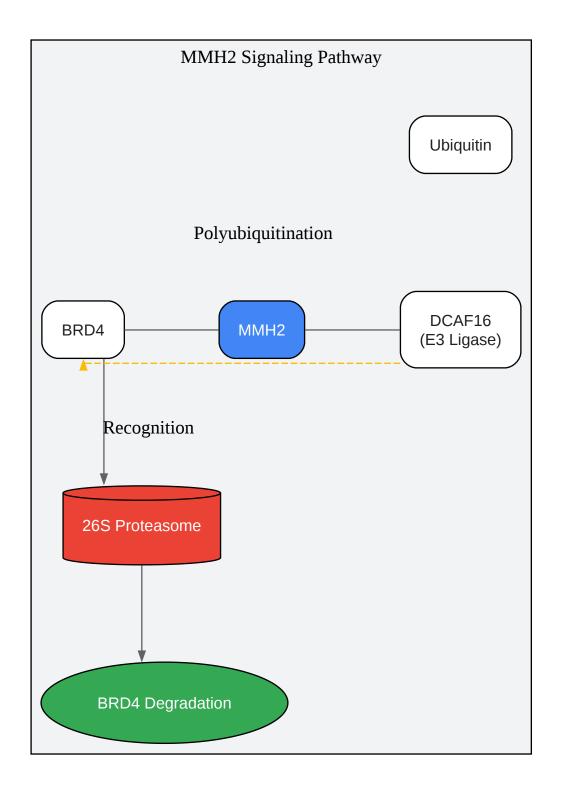
Degrader	Target	E3 Ligase Recruited	Cell Line	DC50	Dmax	Referenc e
MMH2	BRD4 (BD2)	DCAF16	K562	~1 nM	>95%	[1][2]
ARV-825	BRD4	CRBN	Burkitt's Lymphoma (BL), 22RV1, NAMALWA , CA46	< 1 nM, 0.57 nM, 1 nM, 1 nM	Not Reported	[5]
MZ1	BRD4 (preferentia I)	VHL	H661, H838	8 nM, 23 nM	Complete at 100 nM	[5]
dBET1	BRD4	CRBN	HepG2	23.32 nM	Not Reported	[6]

Degrader	Cell Line	IC50	Reference
PROTAC 3	RS4;11	51 pM	[7]
PROTAC 4	MV-4-11, MOLM-13, RS4;11	8.3 pM, 62 pM, 32 pM	[7]
ARV-825	KMS11	9 nM	[7]

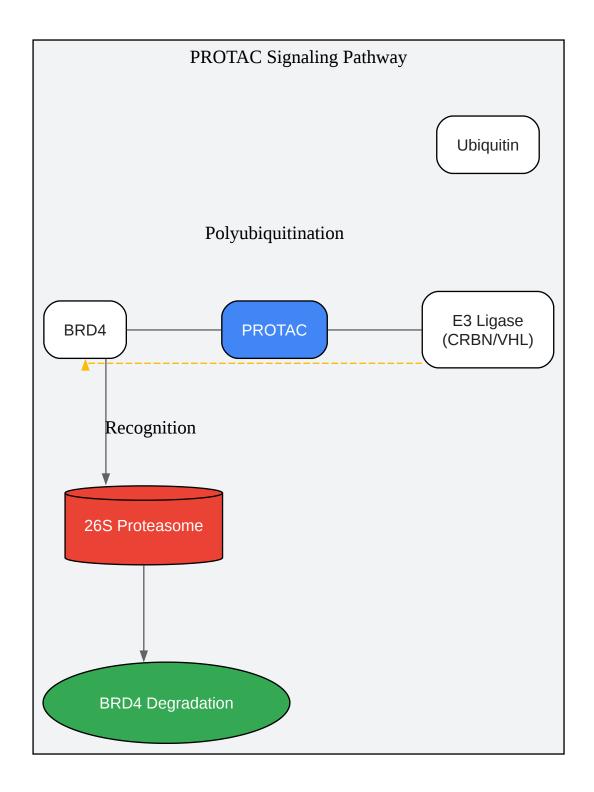
# **Signaling and Experimental Workflow Diagrams**

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

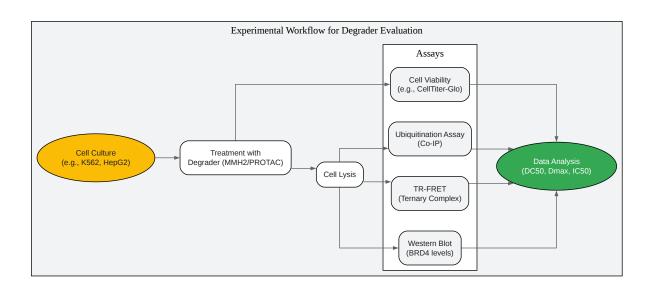












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- To cite this document: BenchChem. [A Head-to-Head Battle for BRD4 Degradation: MMH2 versus PROTACs]. BenchChem, [2025]. [Online PDF]. Available at:
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